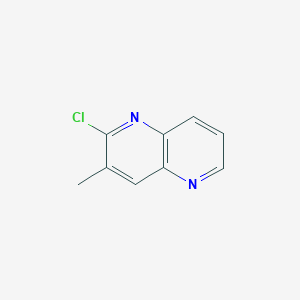

2-Chloro-3-methyl-1,5-naphthyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMWTBCPHZEGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049030-27-4 | |

| Record name | 2-chloro-3-methyl-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Methyl 1,5 Naphthyridine and Analogues

Classical Cyclization Reactions for 1,5-Naphthyridine (B1222797) Scaffold Construction

The formation of the bicyclic 1,5-naphthyridine system is a critical step, and several classical organic reactions have been adapted for this purpose.

The Skraup synthesis is a venerable method for the preparation of quinolines and has been successfully applied to the synthesis of naphthyridines. acs.orgwikipedia.org The archetypal reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org

While the traditional Skraup reaction can be vigorous, modifications have been developed to improve yields and safety. acs.org For instance, using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) can lead to higher yields. rsc.org Another modification involves the use of iron(II) sulfate (B86663) and boric acid as catalysts. thieme-connect.de The reaction of 3-aminopyridine (B143674) with α,β-unsaturated aldehydes or ketones, which can be formed in situ from glycerol, is a common route to substituted 1,5-naphthyridines. thieme-connect.de For example, the condensation of 3-aminopyridine with crotonaldehyde (B89634) (but-2-enal) can yield 2-methyl-1,5-naphthyridine, and reaction with methyl vinyl ketone can produce 4-methyl-1,5-naphthyridine. thieme-connect.de

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Aminopyridine | Glycerol, Nitrobenzene, H₂SO₄ | Heat | 1,5-Naphthyridine | Low |

| 3-Aminopyridine | Crotonaldehyde, "sulfo-mix" | Heat | 2-Methyl-1,5-naphthyridine | Not Reported |

| 3-Aminopyridine | Methyl vinyl ketone, "sulfo-mix" | Heat | 4-Methyl-1,5-naphthyridine | 11% |

| 3-Aminopyridine | 2-Methylpropenal | "sulfo-mix" | 3-Methyl-1,5-naphthyridine | 30% |

The Friedländer annulation is another powerful tool for synthesizing quinolines and, by extension, naphthyridines. nih.govmdpi.com This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). nih.gov For the synthesis of 1,5-naphthyridines, a 3-aminopyridine-2-carbaldehyde or a 3-aminopyridine-4-carbaldehyde would be the required starting material.

The scope of the Friedländer reaction is broad, allowing for the synthesis of a wide variety of substituted naphthyridines. nih.gov For instance, the reaction of 2-aminonicotinaldehyde with various ketones (both cyclic and acyclic) in the presence of a catalyst like choline (B1196258) hydroxide (B78521) in water has been shown to produce substituted 1,8-naphthyridines in excellent yields. nih.govacs.org While this example pertains to the 1,8-isomer, the principle is applicable to 1,5-naphthyridine synthesis. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) has been used to prepare 2-(pyridin-2-yl)benzo[b] iau.irresearchgate.netnaphthyridine. nih.govmdpi.com

A key limitation of the Friedländer synthesis is the availability of the requisite aminopyridine aldehyde or ketone precursors, which can sometimes be challenging to prepare.

| 3-Aminopyridine Derivative | Methylene Compound | Catalyst/Solvent | Product |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK/tBuOH | 6,7,8,9-Tetrahydrobenzo[b] iau.irresearchgate.netnaphthyridine |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH/Ethanol | 2-(Pyridin-2-yl)benzo[b] iau.irresearchgate.netnaphthyridine |

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives, which can then be further functionalized. wikipedia.org The reaction sequence begins with the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. nih.govresearchgate.net Saponification and subsequent decarboxylation of the resulting ester yields the 4-hydroxynaphthyridine. wikipedia.org

This methodology has been utilized for the synthesis of various 1,5-naphthyridine derivatives. nih.gov For example, the reaction between 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization, affords a 1,5-naphthyridine product. nih.gov A notable application is the multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. nih.gov

| Aminopyridine | Malonic Ester Derivative | Key Steps | Product Type |

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, Thermal Cyclization | 4-Hydroxy-1,5-naphthyridine derivative |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Saponification, Decarboxylation | 4-Hydroxy-1,5-naphthyridine |

Strategies for Halogen Introduction and Methylation on the Naphthyridine Ring

Once the 1,5-naphthyridine scaffold is constructed, or by using appropriately substituted precursors, the chloro and methyl groups can be introduced.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org Crucially, it can also be employed to effect cyclization and concomitant chlorination. An efficient procedure for the synthesis of 2-chloro-1,5-naphthyridine-3-carbaldehyde involves the condensation of N-(pyridin-3-yl)acetamide in the presence of a Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). iau.ir This one-pot reaction provides a direct entry to a chlorinated and formylated 1,5-naphthyridine, which is a valuable intermediate for further derivatization. The Vilsmeier-Haack reaction has also been successfully applied to the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes from N-(pyridin-2-yl)acetamides. ekb.egresearchgate.net

| Starting Material | Reagents | Product |

| N-(Pyridin-3-yl)acetamide | POCl₃, DMF | 2-Chloro-1,5-naphthyridine-3-carbaldehyde |

| N-(Pyridin-2-yl)acetamide | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde |

An alternative strategy involves the formation of the 1,5-naphthyridine ring system first, followed by the introduction of the chloro and methyl substituents.

Halogenation: The conversion of a hydroxyl group or a naphthyridinone to a chloro group is a common transformation. nih.gov This is typically achieved by treating the corresponding hydroxy-1,5-naphthyridine or 1,5-naphthyridin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov For instance, 1,5-naphthyridin-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine (B1368886) using POCl₃. nih.gov Direct halogenation of the 1,5-naphthyridine ring can also be achieved, though regioselectivity can be an issue. Bromination of 1,5-naphthyridine with bromine in acetic acid is a known method to introduce a bromine atom, which can potentially be replaced by other groups. researchgate.netnih.gov

Methylation: The introduction of a methyl group onto the naphthyridine ring can be accomplished through various methods. One approach involves a metal-halogen exchange reaction. nih.gov For example, a bromo-1,5-naphthyridine can be treated with an organolithium reagent followed by an electrophilic methyl source. nih.gov Another strategy involves the deprotonation of the naphthyridine ring with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with a methylating agent. google.com

Nucleophilic Chlorination of Naphthyridinones

The conversion of a naphthyridinone (a lactam) to its corresponding chloro-naphthyridine is a crucial step in the synthesis of many functionalized derivatives, including 2-chloro-3-methyl-1,5-naphthyridine. This transformation is typically achieved through nucleophilic chlorination, where the oxygen atom of the carbonyl group in the naphthyridinone is replaced by a chlorine atom.

A related and powerful method for generating chloro-naphthyridines is the Vilsmeier-Haack reaction. In this procedure, a substituted N-acetamidopyridine can be treated with a mixture of phosphorus oxychloride and dimethylformamide (DMF). researchgate.netekb.eg This combination forms the Vilsmeier reagent, which acts as both the cyclizing and chlorinating agent, converting the acetamide (B32628) into the 2-chloro-naphthyridine ring system in a one-pot synthesis. ekb.eg For instance, the synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehydes has been successfully achieved using this methodology from substituted N-(pyridin-2-yl) acetamides. researchgate.netekb.eg This approach highlights an efficient route to chlorinated naphthyridine cores that are primed for further functionalization. ekb.eg

The mechanism of nucleophilic substitution on an aromatic ring, known as Nucleophilic Aromatic Substitution (SNAr), typically involves an addition-elimination sequence. youtube.commasterorganicchemistry.com A strong nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group. youtube.com In the context of converting a naphthyridinone, the process is facilitated by making the hydroxyl group of the tautomeric form (a hydroxynaphthyridine) a better leaving group via activation with reagents like POCl₃.

Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

Halogenated naphthyridines, such as this compound, are exceptionally versatile intermediates for introducing a wide range of substituents onto the heterocyclic core. This is primarily accomplished through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions (e.g., Heck, Stille, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of naphthyridines. nih.govmdpi.com These reactions offer a powerful means to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com

The Buchwald-Hartwig amination is a key method for creating C-N bonds. It enables the coupling of chloro-naphthyridines with various amines. For example, 2-amino-1,5-naphthyridine derivatives can be synthesized via the palladium-catalyzed amination of 2-chloro-1,5-naphthyridines with the desired amine in the presence of a suitable phosphine (B1218219) ligand like XantPhos. nih.gov This reaction has been employed to introduce diverse amine functionalities, which are often crucial for biological activity. nih.govacs.org

The Suzuki-Miyaura coupling is another prominent palladium-catalyzed reaction used to form C-C bonds by reacting a halo-naphthyridine with a boronic acid or ester. nih.gov This reaction has been used to introduce aryl moieties at various positions on the naphthyridine ring. nih.govacs.org For instance, a regioselective Suzuki coupling was developed to functionalize the 2-position of a 1,5-naphthyridine ring system, demonstrating the precise control achievable with this method. acs.org

The Heck reaction involves the coupling of a halo-naphthyridine with an alkene to form a substituted alkene product. A 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate, followed by cyclization. nih.gov

The Stille reaction , which couples the halo-naphthyridine with an organostannane reagent, has also been utilized in the synthesis of functionalized 1,5-naphthyridines. nih.gov

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Chloronaphthyridine + Amine | C-N | Pd(0) or Pd(II) / XantPhos or BINAP | nih.gov |

| Suzuki-Miyaura Coupling | Chloronaphthyridine + Boronic Acid/Ester | C-C (Aryl) | Pd(OAc)₂ or other Pd sources | nih.govacs.org |

| Heck Reaction | Chloronaphthyridine + Alkene | C-C (Alkenyl) | Pd(0) catalyst | nih.gov |

| Stille Reaction | Chloronaphthyridine + Organostannane | C-C | Pd(0) catalyst | nih.gov |

Cobalt-Catalyzed Cross-Couplings

While palladium has dominated the field, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like cobalt. Cobalt catalysts have proven effective for the cross-coupling of halogenated naphthyridines. nih.gov

Research has shown that CoCl₂ can catalyze the cross-coupling of various halogenated naphthyridines with both alkyl and aryl Grignard reagents (organomagnesium halides). nih.gov Furthermore, arylzinc halides can undergo smooth cross-coupling reactions with naphthyridine substrates in the presence of a CoCl₂·2LiCl catalyst system. nih.gov These methods provide a direct route to polyfunctionalized naphthyridines, including arylated derivatives that have shown interesting properties such as high fluorescence quantum efficiencies. nih.gov This approach avoids the need for pre-formed Grignard reagents in some protocols by using a domino process. organic-chemistry.org The development of cobalt-catalyzed hydroboration of alkynes also points to the expanding utility of cobalt in generating useful building blocks for synthesis. acs.org

| Naphthyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Naphthyridine | Alkyl/Aryl Magnesium Halide | CoCl₂ (5%) | Alkyl/Aryl Naphthyridine | nih.gov |

| Halogenated Naphthyridine | Aryl Zinc Halide | CoCl₂·2LiCl (5%) / Sodium Formate | Arylated Naphthyridine | nih.gov |

Cycloaddition Reactions and Organometallic Approaches

Beyond functionalizing a pre-existing ring, synthetic strategies often involve constructing the naphthyridine core itself through cycloaddition reactions or using organometallic reagents for highly selective modifications.

Aza-Diels-Alder Reactions in Naphthyridine Synthesis

The aza-Diels-Alder reaction, also known as the Povarov reaction, is a powerful tool for constructing nitrogen-containing six-membered rings. nih.govrsc.org This [4+2] cycloaddition reaction has been effectively used for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.govmdpi.com

In a typical approach, an imine, generated in situ from a 3-aminopyridine and an aldehyde, acts as the dienophile. This reacts with an olefin (the diene component) in the presence of a Lewis acid catalyst. nih.gov The reaction proceeds in a regio- and stereoselective manner to yield the tetrahydro-1,5-naphthyridine product. nih.gov Subsequent aromatization of this intermediate provides the fully aromatic 1,5-naphthyridine core. nih.gov This methodology allows for the assembly of the naphthyridine scaffold with control over the substitution pattern, making it a valuable synthetic strategy. nih.govmdpi.comencyclopedia.pub

Directed Metalation (Lithiation, Magnesiation, Zincation) for Regioselective Functionalization

Directed metalation is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com For the 1,5-naphthyridine scaffold, this approach allows for the introduction of substituents at specific positions by taking advantage of the directing effects of the nitrogen atoms and the precise control offered by different metalating agents. nih.gov

A combination of zinc, magnesium, and lithium TMP-bases (where TMP = 2,2,6,6-tetramethylpiperidyl) has been described for the successive and regioselective metalation of the 1,5-naphthyridine core. nih.gov The choice of the metal-TMP base, along with the presence or absence of a Lewis acid like BF₃·OEt₂, dictates the position of metalation (and subsequent functionalization). nih.govuni-muenchen.de This allows for a programmed introduction of up to three different substituents onto the naphthyridine ring with high precision. nih.gov For example, using a specific set of TMP-bases, one can selectively functionalize positions C4, C8, and C2. This powerful technique provides access to complex, polyfunctional naphthyridines that would be difficult to synthesize through other means. nih.govuni-muenchen.de

| Metalating Agent | Typical Conditions | Position of Functionalization | Key Feature | Reference |

|---|---|---|---|---|

| Li-TMP | Low temperature | Regioselective deprotonation | Strong base for initial metalation | nih.gov |

| Mg-TMP | - | Can target different positions | Part of successive functionalization strategy | nih.gov |

| Zn-TMP | With or without Lewis acid | Highly regioselective | Allows for multiple, controlled functionalizations | nih.gov |

Multicomponent Reaction Strategies for Complex Naphthyridine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building complex molecular architectures. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles are widely applied to construct the core 1,5-naphthyridine ring and its fused analogues. These reactions offer advantages in terms of atom economy, reduced synthesis steps, and the generation of diverse molecular libraries.

One prominent approach involves the Povarov-type [4+2]-cycloaddition reaction. This strategy has been successfully used to synthesize substituted 7H-indeno[2,1-c] nih.govrsc.orgnaphthyridine derivatives through both stepwise and multicomponent pathways. nih.gov In a typical MCR setup, an amine (like 3-aminopyridine), an aldehyde, and an alkene (such as indene) react in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). nih.gov This reaction proceeds via an in situ formed N-(3-pyridyl)aldimine, which then undergoes a hetero-Diels-Alder reaction with the alkene to yield tetracyclic tetrahydro nih.govrsc.orgnaphthyridine derivatives with good yields and high stereoselectivity. nih.gov

Another powerful MCR strategy involves the high-pressure reaction between a 2-phenylhydrazono derivative, malononitrile, and an aromatic aldehyde or acetone. This method has been employed to construct complex tricyclic systems, such as pyridazino[5,4,3-de] nih.govrsc.orgnaphthyridines. rsc.orgbenthamscience.com Although this yields a different naphthyridine isomer, the methodology highlights the potential of MCRs under non-conventional conditions to create intricate heterocyclic scaffolds from simple starting materials.

Researchers have also developed one-pot, three-component reactions for synthesizing functionalized benzo[b] nih.govmdpi.comnaphthyridine derivatives, which are structural isomers of the 1,5-naphthyridine system. These reactions, often catalyzed by proline, bring together 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl compounds, and enaminones, showcasing the modularity of MCRs in building diverse naphthyridine-based structures. researchgate.net

The table below summarizes representative multicomponent strategies used for the synthesis of various naphthyridine systems, illustrating the versatility of this approach.

| Naphthyridine System | Reactants | Catalyst/Conditions | Key Features |

| Indeno[2,1-c] nih.govrsc.orgnaphthyridines | 3-Aminopyridine, Aldehydes, Indene | BF₃·Et₂O, Chloroform (reflux) | Povarov-type [4+2]-cycloaddition; High stereoselectivity nih.gov |

| Pyridazino[5,4,3-de] nih.govrsc.orgnaphthyridines | 2-Phenylhydrazono derivative, Malononitrile, Aromatic aldehydes | High pressure (120 °C), Piperidine | Construction of complex tricyclic systems rsc.org |

| Benzo[b] nih.govmdpi.comnaphthyridines | 2-Chloroquinoline-3-carbaldehyde, 1,3-Dicarbonyl compounds, Enaminones | L-proline | Facile one-pot synthesis of functionalized analogues researchgate.net |

| Chromeno[4,3-b] nih.govrsc.orgnaphthyridines | 3-Aminopyridine, Functionalized aldehydes with alkyne group | BF₃·Et₂O, Chloroform (reflux) | Intramolecular [4+2]-cycloaddition; Domino reaction nih.govmdpi.com |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of heterocyclic compounds. While specific green synthesis protocols for this compound are not prevalent, general sustainable methods for the broader naphthyridine class offer valuable insights.

A key focus of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is a highly desirable solvent due to its safety, availability, and low environmental impact. rsc.org For instance, a greener version of the Friedländer reaction for synthesizing substituted 1,8-naphthyridines has been developed using water as the solvent, achieving high yields. rsc.org Similarly, an efficient and eco-friendly protocol for synthesizing benzo[c]pyrazolo benthamscience.comresearchgate.netnaphthyridines has been established through a regioselective "on-water" multicomponent reaction of isatin, malononitrile, and 3-aminopyrazole (B16455). rsc.org This method boasts features like short reaction times and the avoidance of transition metal catalysts. rsc.org

The use of reusable catalysts and milder reaction conditions are also central to green synthesis. The Skraup reaction, a classic method for synthesizing quinolines and naphthyridines, has been modified to be more sustainable. One approach uses iodine as a catalyst in a dioxane/water mixture for the synthesis of 1,5-naphthyridine derivatives from 3-aminopyridine and glycerol. nih.gov This catalytic system is advantageous as iodine is inexpensive, easy to handle, and can be recovered and reused multiple times. nih.gov

Biocatalysis presents another avenue for sustainable synthesis. Whole-cell bioconversions have been used for the N-oxidation of 1,5-naphthyridines. nih.gov This method is not only green but also highly chemoselective and regioselective, producing specific mono-N-oxides even in the presence of other oxidation-sensitive functional groups. nih.gov

The following table outlines some green chemistry approaches applied to the synthesis of naphthyridine derivatives.

| Green Chemistry Principle | Application in Naphthyridine Synthesis | Example | Benefits |

| Use of Green Solvents | Friedländer reaction in water | Synthesis of substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and carbonyl compounds. rsc.org | Reduces use of volatile organic compounds (VOCs); High yields. rsc.org |

| "On-Water" Reaction | Multicomponent synthesis of benzo[c]pyrazolo benthamscience.comresearchgate.netnaphthyridines | Reaction of isatin, malononitrile, and 3-aminopyrazole in water. rsc.org | Environmentally benign; Short reaction times; Reduced waste. rsc.org |

| Reusable Catalysts | Modified Skraup reaction | Use of iodine as a catalyst in a dioxane/water mixture for 1,5-naphthyridine synthesis. nih.gov | Cheap, easy to handle catalyst; Efficient recovery and reuse. nih.gov |

| Biocatalysis | N-oxidation of 1,5-naphthyridines | Whole-cell bioconversion to produce 1,5-naphthyridine N-oxides. nih.gov | Controllable, productive, and chemoselective method. nih.gov |

Reaction Pathways and Chemical Transformations of 2 Chloro 3 Methyl 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The C2 position of the 1,5-naphthyridine (B1222797) ring is highly activated towards nucleophilic attack due to the adjacent nitrogen atom (N1). The presence of the chlorine atom at this position provides a key site for functionalization through SNAr reactions, where the chloride ion is displaced by a variety of nucleophiles.

Amination Reactions

The displacement of the C2-chloro substituent by nitrogen nucleophiles is a common and well-documented transformation for chloro-1,5-naphthyridines. nih.gov This reaction can be carried out using various amines, including ammonia, primary amines, and secondary amines, to yield the corresponding 2-amino-1,5-naphthyridine derivatives. These reactions can proceed under thermal conditions in a sealed tube or be facilitated by palladium catalysis, such as in the Buchwald-Hartwig amination, which allows for milder reaction conditions and broader substrate scope. nih.gov

For 2-Chloro-3-methyl-1,5-naphthyridine, amination provides a direct route to 2-amino-3-methyl-1,5-naphthyridine derivatives, which are valuable scaffolds in medicinal chemistry.

Table 1: Representative Amination Reactions

| Nucleophile | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Ammonia | NH₄OH, sealed tube, 140 °C | 3-Methyl-1,5-naphthyridin-2-amine | nih.gov |

| Primary/Secondary Amine | Pd catalyst (e.g., XantPhos ligand), Base | N-substituted-3-methyl-1,5-naphthyridin-2-amine | nih.gov |

Cyanation and Other Carbon-Nucleophile Additions

The introduction of carbon-based functional groups at the C2 position can be achieved through SNAr reactions with carbon nucleophiles. Cyanation, the replacement of the chloro group with a cyano group, is a key transformation that provides access to 2-cyano-3-methyl-1,5-naphthyridine. This nitrile derivative can serve as a precursor for carboxylic acids, amides, and amines. While direct cyanation of 2-chloro-1,5-naphthyridines is feasible, related transformations involving the displacement of triflate groups with cyanide have been reported, highlighting the susceptibility of the C2 position to such substitutions. nih.gov

Furthermore, reactions with strong carbon nucleophiles like organolithium reagents can lead to the formation of new carbon-carbon bonds at the C2 position, although these reactions can sometimes be complex and may require careful control of reaction conditions to ensure selectivity. nih.gov

Thiolation Reactions

Thiolation, the substitution of the chloro group with a sulfur-containing nucleophile, provides a pathway to 2-thioether or 2-thiol derivatives of 3-methyl-1,5-naphthyridine. These reactions are typically performed by treating the chloro-substituted naphthyridine with a thiol in the presence of a base, or with a thiolate salt such as sodium sulfide (B99878). For the related 2-chloro-1,8-naphthyridine (B101967) system, treatment with sodium sulfide in DMF has been shown to yield the corresponding 2-mercapto derivative. researchgate.net A similar reactivity is expected for this compound, affording 3-methyl-1,5-naphthyridine-2-thiol. These sulfur-containing compounds are important intermediates for further synthetic modifications. researchgate.net

Table 2: Representative Thiolation Reactions

| Nucleophile | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Sodium Sulfide | Na₂S, DMF | 3-Methyl-1,5-naphthyridine-2-thiol | researchgate.net |

Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Core

Electrophilic aromatic substitution on the 1,5-naphthyridine ring is significantly more difficult than on electron-rich aromatic systems like benzene. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring system towards electrophilic attack. stackexchange.comvaia.com In pyridine (B92270), electrophilic substitution typically occurs at the C3 position, which is meta to the nitrogen. vaia.com

For this compound, the directing effects of the existing substituents and the inherent reactivity of the naphthyridine core must be considered. The chloro group is a deactivating but ortho-, para-director, while the methyl group is an activating ortho-, para-director. Both are located on the same pyridine ring. The other pyridine ring, positions C5 through C8, is unsubstituted. Electrophilic attack is most likely to occur on the more electron-rich ring that does not bear the deactivating chloro group. The most probable sites for substitution are C6 and C8, which are para and ortho to the N5 atom, respectively, and are not sterically hindered. The precise outcome would depend on the specific electrophile and reaction conditions, with the stability of the resulting cationic intermediate (arenium ion) being the determining factor. stackexchange.comlibretexts.org

Transformations of the Methyl Group

The methyl group at the C3 position, being attached to an aromatic ring, has benzylic character and is susceptible to various chemical transformations, particularly oxidation.

Oxidation Reactions

While specific studies on the oxidation of the methyl group in this compound are not widely reported, the reactivity of methyl groups on analogous azaheterocyclic systems, such as pyridines and quinolines, is well-established. acs.orgtandfonline.comtandfonline.comnih.gov Strong oxidizing agents can convert the methyl group into an aldehyde or a carboxylic acid. The benzylic position of the methyl group is activated due to its proximity to the aromatic ring system. libretexts.orgorgoreview.comlibretexts.orglumenlearning.com

Reagents like potassium permanganate (B83412) (KMnO₄) are known to oxidize methylpyridines to their corresponding pyridine carboxylic acids. acs.orgnih.gov Selenium dioxide (SeO₂) is another effective reagent, often used for the more controlled oxidation of methylquinolines to quinoline (B57606) aldehydes. tandfonline.comtandfonline.comemporia.eduadichemistry.com It is therefore anticipated that this compound would react similarly, yielding either 2-chloro-1,5-naphthyridine-3-carbaldehyde or 2-chloro-1,5-naphthyridine-3-carboxylic acid, depending on the oxidant and reaction conditions employed.

Table 3: Potential Oxidation Reactions of the Methyl Group

| Oxidizing Agent | Expected Product | Reference (Analogous Systems) |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Chloro-1,5-naphthyridine-3-carboxylic acid | acs.orgnih.gov |

| Selenium Dioxide (SeO₂) | 2-Chloro-1,5-naphthyridine-3-carbaldehyde | tandfonline.comtandfonline.comemporia.eduadichemistry.com |

Functionalization via Radical Pathways

While direct studies on the radical functionalization of this compound are not extensively documented, the reactivity of the analogous pyridine and quinoline systems provides significant insight into its potential transformations. The electron-deficient nature of the naphthyridine ring makes it a suitable substrate for nucleophilic radical additions, most notably the Minisci reaction. wikipedia.org

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.org For this compound, protonation would further activate the ring towards radical attack. The reaction typically utilizes alkyl radicals generated from various precursors such as carboxylic acids, alkyl iodides, or through hydroboration of alkenes. rsc.org The regioselectivity of the addition is governed by both steric and electronic factors, with the radical preferentially attacking positions with the highest spin density in the protonated species. For the 1,5-naphthyridine system, the C4 and C8 positions are generally the most susceptible to radical attack. The presence of the chloro and methyl groups on one of the rings will further influence the regiochemical outcome.

Table 1: Potential Radical Alkylation Reactions on the this compound Scaffold (Analogous to Minisci Reaction)

| Radical Source | Reagents and Conditions | Potential Product(s) |

| Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-Chloro-3-methyl-4-(tert-butyl)-1,5-naphthyridine |

| Alkyl iodide (e.g., i-PrI) | Light (photochemical) or radical initiator (AIBN) | 2-Chloro-3-methyl-4-isopropyl-1,5-naphthyridine |

| Alkene (e.g., 1-octene) | Catecholborane, then N-methoxypyridinium salt | 2-Chloro-3-methyl-4-octyl-1,5-naphthyridine |

Note: The regioselectivity is predicted based on general principles of the Minisci reaction and may be influenced by the specific reaction conditions.

Photochemical methods also offer a powerful tool for radical functionalization. nih.govnih.gov Irradiation of a solution containing this compound and a suitable radical precursor could lead to C-H functionalization. libretexts.org For instance, photochemical generation of radicals from allylic C-H bonds has been shown to be effective for the functionalization of pyridines. nih.gov

Redox Chemistry of the this compound System

The redox behavior of this compound is dictated by the electron-deficient naphthyridine core. The nitrogen atoms can be oxidized, and the aromatic system can undergo reduction.

Oxidation: Oxidation of the nitrogen atoms in the 1,5-naphthyridine ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA), to form the corresponding N-oxides. wikipedia.org In the case of this compound, mono-oxidation would likely occur at the N5 position due to the electronic influence of the chloro and methyl groups on the other ring. The formation of di-N-oxides is also possible under more forcing conditions.

Reduction: The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to reduction. Catalytic hydrogenation can lead to the saturation of one or both of the pyridine rings, yielding tetrahydro- or decahydro-1,5-naphthyridines. The specific product obtained depends on the catalyst, pressure, and temperature used.

Electrochemical studies on related pyridine and bipyridine systems provide insights into the reduction potentials. nih.govuniv-lyon1.frresearchgate.net Cyclic voltammetry can be used to determine the reduction potentials of this compound. wikipedia.org The reduction process likely involves the stepwise addition of electrons to the π-system, leading to the formation of radical anions and dianions. The presence of the electron-withdrawing chloro group is expected to make the reduction potential less negative compared to the unsubstituted 1,5-naphthyridine.

Table 2: Predicted Redox Transformations of this compound

| Transformation | Reagents and Conditions | Expected Product |

| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound-5-oxide |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH | 2-Chloro-3-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

| Electrochemical Reduction | Cyclic Voltammetry | Formation of radical anion and dianion species |

Rearrangement Reactions and Isomerizations

While specific rearrangement reactions of this compound are not well-documented, the broader class of N-heterocycles is known to undergo various skeletal reorganizations.

One such relevant transformation is the Dimroth rearrangement . wikipedia.orgacs.orgrsc.org This rearrangement typically involves the interchange of an endocyclic and an exocyclic nitrogen atom in a heterocyclic ring, often through a ring-opening and ring-closing sequence. wikipedia.org For a derivative of this compound, a Dimroth-type rearrangement could potentially occur if a suitable nucleophile attacks the ring, leading to the formation of an open-chain intermediate that could then recyclize in a different manner. The feasibility of such a rearrangement would be highly dependent on the substituents and reaction conditions.

Tautomerism is another important isomeric consideration. While this compound itself is not expected to exhibit significant tautomerism, its derivatives, particularly those with hydroxyl, amino, or thiol groups, could exist as a mixture of tautomers. For example, a hydroxyl group at the C4 position could exist in equilibrium with its corresponding pyridone tautomer. The position of this equilibrium would be influenced by the solvent and the electronic nature of the other substituents on the naphthyridine ring. rsc.orgresearchgate.net

Mechanistic Investigations of Key Transformations

The mechanistic understanding of reactions involving this compound is largely inferred from studies on simpler, related heterocyclic systems.

The most common reaction at the C2 position is nucleophilic aromatic substitution (SNAr) , where the chloride ion is displaced by a nucleophile. lookchem.comstackexchange.comresearchgate.net The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the naphthyridine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the naphthyridine ring. Computational studies on related chloropyridines have provided detailed insights into the energetics and transition states of this process. researchgate.netrsc.org

The mechanism of the Minisci reaction involves the generation of a nucleophilic radical which then adds to the protonated heterocycle. rsc.org The resulting radical cation is then oxidized to the final product. The regioselectivity is determined by the stability of the intermediate radical cation.

Mechanistic investigations of rearrangements like the Dimroth rearrangement often involve isotopic labeling studies and computational modeling to elucidate the ring-opening and ring-closing steps. acs.org Similarly, the study of tautomeric equilibria often employs spectroscopic techniques like NMR and UV-Vis spectroscopy, complemented by computational calculations to determine the relative stabilities of the different tautomeric forms. rsc.org

Spectroscopic and Structural Elucidation of 2 Chloro 3 Methyl 1,5 Naphthyridine

Vibrational Spectroscopy for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the molecular structure of a compound.

The FTIR spectrum of 2-Chloro-3-methyl-1,5-naphthyridine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The predicted significant infrared absorption bands are detailed below.

The aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. The methyl group (CH₃) will have characteristic symmetric and asymmetric stretching vibrations typically observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending vibrations for the methyl group are expected near 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

The C=C and C=N stretching vibrations of the naphthyridine ring system are predicted to be in the 1600-1400 cm⁻¹ range. These bands are characteristic of the aromatic and heteroaromatic ring structures. The C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region, a characteristic frequency for chloro-substituted aromatic compounds.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric CH₃ Stretch | ~2960 |

| Symmetric CH₃ Stretch | ~2870 |

| C=C and C=N Ring Stretch | 1600-1400 |

| Asymmetric CH₃ Bend | ~1450 |

| Symmetric CH₃ Bend | ~1380 |

| C-Cl Stretch | 800-600 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by the vibrations of the naphthyridine ring. The symmetric ring breathing vibrations, which are often strong in Raman spectra, are anticipated to be a prominent feature. The C-Cl stretch is also expected to be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure, including the connectivity of atoms and the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the naphthyridine ring.

The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm. The aromatic protons will be in the downfield region, typically between δ 7.0 and 9.0 ppm. The proton on the carbon adjacent to the chlorine (H-4) is expected to be a singlet. The protons on the other ring (H-6, H-7, and H-8) will likely show coupling patterns (doublets and triplets) based on their neighboring protons. Specifically, H-8 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ | ~2.5 | Singlet |

| H-4 | ~7.8 | Singlet |

| H-7 | ~7.5 | Doublet of doublets |

| H-6 | ~8.2 | Doublet |

| H-8 | ~8.9 | Doublet |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the asymmetry of the molecule, nine distinct carbon signals are expected. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.

The carbon of the methyl group will be the most upfield signal. The carbon atom attached to the chlorine (C-2) will be significantly downfield due to the deshielding effect of the halogen. The other aromatic carbons will appear in the typical range for heteroaromatic compounds.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| C-3 | ~130 |

| C-4 | ~125 |

| C-4a | ~140 |

| C-6 | ~135 |

| C-7 | ~122 |

| C-8 | ~150 |

| C-8a | ~148 |

| C-2 | ~155 |

While specific experimental 2D NMR data for this compound is not available, the expected correlations can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between H-6 and H-7, and between H-7 and H-8, confirming their adjacent positions on the ring. No correlation would be expected for the singlet of the methyl group or H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons, for example, correlating the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. A NOESY spectrum would be expected to show a correlation between the methyl protons and the H-4 proton, providing evidence for their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of molecules. By ionizing a compound and separating the resulting ions based on their mass-to-charge ratio (m/z), a mass spectrum is generated, which provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₉H₇ClN₂, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁴N). An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇ClN₂ |

| Theoretical Exact Mass [M+H]⁺ | 179.0370 |

| Illustrative Experimental [M+H]⁺ | 179.0372 |

| Illustrative Mass Error | 1.1 ppm |

Note: The experimental data presented in this table is illustrative and based on the theoretical values for this compound, as specific published HRMS data for this compound is not available.

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion), typically the molecular ion from HRMS, is selected and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller fragment ions (product ions), which are then detected. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

For this compound, the fragmentation would likely involve the loss of the chlorine atom, the methyl group, or parts of the naphthyridine ring system. By analyzing the masses of these fragments, the structural arrangement of the parent molecule can be confirmed.

Table 2: Plausible Fragmentation Pattern for this compound from MS/MS

| Precursor Ion (m/z) | Illustrative Fragment Ion (m/z) | Proposed Neutral Loss |

| 179.0372 | 144.0658 | Cl |

| 179.0372 | 164.0134 | CH₃ |

| 144.0658 | 117.0576 | HCN |

Note: The fragmentation data in this table is a hypothetical representation of plausible fragmentation pathways for this compound, as specific published MS/MS spectra are not available.

X-ray Crystallography for Solid-State Molecular Architecture

While mass spectrometry provides information about the composition and connectivity of a molecule, X-ray crystallography offers an unparalleled view of its three-dimensional structure in the solid state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would definitively confirm its planar naphthyridine core and the relative positions of the chloro and methyl substituents.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| β (°) | 105.2 |

| Volume (ų) | 798.1 |

| Z | 4 |

Note: The crystallographic data presented in this table is a hypothetical example, as a crystal structure for this compound has not been reported in the literature.

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, ordered crystalline structure. These studies are valuable for understanding and designing supramolecular assemblies, where molecules are held together by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

The nitrogen atoms in the 1,5-naphthyridine (B1222797) ring of this compound could act as hydrogen bond acceptors, while the chlorine atom could participate in halogen bonding. Co-crystallization with suitable donor molecules could lead to the formation of novel supramolecular architectures with potentially interesting properties. Investigating these interactions provides insight into crystal engineering and the design of new materials. To date, no co-crystallization studies specifically involving this compound have been found in the public domain.

Theoretical and Computational Studies of 2 Chloro 3 Methyl 1,5 Naphthyridine

Electronic Structure and Molecular Geometry Investigations

Comprehensive analysis of the ground state properties of 2-Chloro-3-methyl-1,5-naphthyridine using computational methods remains an open area for research.

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific studies employing Density Functional Theory (DFT) to calculate the ground state properties, such as optimized geometry, electronic energy, and dipole moment, of this compound have been found in the reviewed literature. Such calculations would provide fundamental insights into the molecule's stability and electronic distribution.

Ab Initio Methods for High-Accuracy Calculations

Similarly, there is no evidence of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied to this compound. These advanced computational techniques would offer a more precise understanding of its electronic structure and properties.

Spectroscopic Property Prediction and Validation

The computational prediction and subsequent experimental validation of the spectroscopic properties of this compound are yet to be reported.

Computational Prediction of NMR Chemical Shifts

There are no available studies that have computationally predicted the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such predictions are invaluable for the structural elucidation and characterization of novel compounds.

Vibrational Spectra Simulation and Interpretation

The simulation and interpretation of the infrared (IR) and Raman vibrational spectra of this compound through computational methods have not been documented. These simulations would aid in the assignment of experimental vibrational bands to specific molecular motions.

Reactivity and Reaction Mechanism Studies

Detailed computational investigations into the reactivity and potential reaction mechanisms involving this compound are currently absent from the scientific literature. Theoretical studies in this area could predict reaction pathways, transition states, and activation energies, thereby guiding synthetic efforts and the design of new reactions.

Transition State Characterization and Reaction Energy Profiles

The study of chemical reactivity and reaction mechanisms relies heavily on the characterization of transition states and the mapping of reaction energy profiles. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the intricate details of its chemical transformations.

Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy state known as the transition state. Locating this first-order saddle point on the potential energy surface is a primary goal of computational reaction mechanism studies. For this compound, this would involve modeling its reactions, such as nucleophilic aromatic substitution at the C2 position, where the chlorine atom is displaced.

The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying that the located transition state is the correct one for the reaction of interest.

While specific data for this compound is not available, studies on the reactivity of similar chloro-substituted azaaromatics provide insight. For instance, the palladium-catalyzed amination of 2-chloro-1,5-naphthyridines has been explored, and computational studies of such reactions would reveal the detailed energy landscape of the catalytic cycle. nih.gov

Illustrative Reaction Energy Profile Data for a Hypothetical Nucleophilic Substitution on this compound:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.7 |

| Product (2-Nu-3-methyl-1,5-naphthyridine + Cl⁻) | -5.2 |

Note: This data is illustrative and based on typical values for related reactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals are crucial in determining the feasibility and outcome of a reaction.

For this compound, FMO analysis would provide insights into its behavior as both an electrophile and a nucleophile.

LUMO: The LUMO of the naphthyridine ring would be the primary acceptor of electrons in nucleophilic attack. The presence of the electron-withdrawing chlorine atom and the nitrogen atoms in the rings is expected to lower the energy of the LUMO, making the compound more susceptible to nucleophilic substitution. The LUMO is likely to have significant lobes on the carbon atoms bearing the chloro (C2) and other electron-deficient positions.

HOMO: The HOMO would be involved in reactions where the molecule acts as a nucleophile. The energies and locations of the HOMO would indicate the most likely sites for electrophilic attack.

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are commonly employed to determine the energies and shapes of these frontier orbitals. While specific calculations for this compound are not published, studies on related naphthyridine derivatives have utilized DFT for such analyses. dntb.gov.ua

Illustrative FMO Analysis Data for this compound:

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for related heterocyclic compounds.

Non-Covalent Interactions and Molecular Recognition Studies

Non-covalent interactions are fundamental to many chemical and biological processes, including molecular recognition, self-assembly, and the stabilization of macromolecular structures. nih.govresearchgate.netmdpi.comsemanticscholar.org For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The nitrogen atoms of the 1,5-naphthyridine (B1222797) core can act as hydrogen bond acceptors. This is a crucial interaction in biological systems, where the molecule might bind to the active site of a protein.

π-π Stacking: The aromatic 1,5-naphthyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are important in the packing of molecules in crystals and in the binding to DNA or aromatic residues in proteins.

Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor, interacting with a nucleophilic site. This is an increasingly recognized non-covalent interaction with applications in crystal engineering and drug design.

Van der Waals Forces: The methyl group at the C3 position, along with the rest of the molecule, will engage in van der Waals interactions. The presence of the methyl group can influence the local geometry and strength of other non-covalent interactions. nih.gov

Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Atoms in Molecules (AIM) theory can be used to quantify and characterize these weak interactions. Molecular docking simulations, a key tool in drug discovery, heavily rely on the accurate representation of these non-covalent forces to predict the binding mode and affinity of a ligand to its receptor.

In Silico Screening and Virtual Design of Naphthyridine Derivatives

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govresearchgate.net Consequently, this compound serves as an excellent starting point for in silico screening and the virtual design of new derivatives with potential therapeutic applications.

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a specific drug target. This process typically involves:

Target Identification and Preparation: A three-dimensional structure of the biological target (e.g., a protein kinase or a receptor) is obtained, often from the Protein Data Bank.

Library Generation: A virtual library of derivatives of this compound can be generated by computationally modifying the scaffold with different substituents at various positions.

Molecular Docking: The virtual library is then docked into the active site of the target protein to predict the binding poses and estimate the binding affinities of each compound. researchgate.netrsc.org

Scoring and Ranking: Compounds are ranked based on their predicted binding affinities and other properties, such as drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation. For example, derivatives of 1,5-naphthyridine have been identified as potent inhibitors of TGF-β type I receptor through such screening and optimization processes. nih.govresearchgate.net The virtual design process can guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Illustrative In Silico Screening Data for a Library of this compound Derivatives Against a Hypothetical Kinase Target:

| Compound ID | R-group Modification | Predicted Binding Affinity (kcal/mol) |

| CMN-001 | (Parent Compound) | -6.5 |

| CMN-002 | C4-amino | -7.8 |

| CMN-003 | C4-phenyl | -8.2 |

| CMN-004 | C4-morpholino | -8.9 |

Note: This data is illustrative and serves to demonstrate the type of information generated during in silico screening.

Advanced Applications of 2 Chloro 3 Methyl 1,5 Naphthyridine in Chemical Sciences

Materials Science and Organic Electronics

The inherent electron-deficient nature of the 1,5-naphthyridine (B1222797) core makes it an attractive component for the development of n-type organic electronic materials. Research into this scaffold has opened avenues for its use in next-generation electronic devices.

Exploration as Organic Semiconductor Components

The 1,5-naphthyridine moiety is a promising core for creating efficient n-type organic semiconductors. researchgate.net A notable example involves the synthesis of molecules based on a 1,5-naphthyridine-2,6-dione (NTD) unit. researchgate.netrsc.org These NTD-based small molecules, when functionalized with electron-withdrawing groups and various aromatic bridges like thiophene (B33073) or benzene, have demonstrated significant electron mobility. rsc.org

One such derivative, NTDT-DCV, which incorporates a thiophene bridge, exhibited a high maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org This performance is attributed to its planar structure, low reorganization energy, and the formation of well-connected, smooth thin films. rsc.org Further studies on 4,8-substituted 1,5-naphthyridines have shown their potential as multifunctional semiconductor materials with suitable electron affinities (2.38–2.72 eV) for electron transport and ionization potentials (4.85–5.04 eV) for hole injection. rsc.org

Table 1: Properties of Selected 1,5-Naphthyridine-Based Organic Semiconductors

| Compound | Core Unit | Electron Mobility (cm² V⁻¹ s⁻¹) | Application |

|---|---|---|---|

| NTDT-DCV | 1,5-Naphthyridine-2,6-dione | 0.14 | n-type OFETs rsc.org |

| NTD-pCz | 1,5-Naphthyridine-2,6-dione | 0.11 (hole mobility) | OFETs researchgate.net |

| 4,8-Substituted 1,5-Naphthyridines | 1,5-Naphthyridine | - | Electron-transport/Hole-injecting Materials rsc.org |

Integration into Functional Materials (e.g., polymers, optoelectronic devices)

In the realm of organic electronics, derivatives have been incorporated into organic field-effect transistors (OFETs) and have shown potential for use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The development of n-type semiconductors from the 1,5-naphthyridine-2,6-dione unit is a significant step toward creating all-organic electronic circuits, where they can function as the electron-transporting layer in devices like OFETs. rsc.org The tunability of their electronic properties through synthetic modification makes them highly adaptable for various optoelectronic applications. rsc.org

Coordination Chemistry and Ligand Design

The 1,5-naphthyridine framework, with its two nitrogen atoms, is an exemplary scaffold for designing ligands used in coordination chemistry and catalysis.

Naphthyridine-Based Ligands for Metal Complex Formation

The geometry of the 1,5-naphthyridine ring, where the two nitrogen donors cannot easily bind to a single metal center, makes it an ideal bridging ligand. nih.gov This characteristic has been exploited to construct a variety of multinuclear metal complexes. researchgate.netnih.gov Researchers have synthesized dinuclear complexes with transition metals such as Ruthenium(II) and Gold(III), where the 1,5-naphthyridine unit acts as a bridge connecting the metal centers. researchgate.netresearchgate.net

Beyond bridging, 1,5-naphthyridines can also function as monodentate or bidentate ligands. nih.gov They have been used to form complexes with a range of metals, including Silver(I) and Zirconium. researchgate.netnih.gov The resulting metal complexes have been studied for their unique structural, spectroscopic, and electrochemical properties. researchgate.netresearchgate.net

Table 2: Examples of Metal Complexes with 1,5-Naphthyridine-Based Ligands

| Metal Center | Ligand Role | Example Complex Type | Reference |

|---|---|---|---|

| Ruthenium(II) | Bridging Bidentate | Dinuclear Ru(II) Complex | researchgate.net |

| Gold(III) | Bridging | Dinuclear Au(III) Complex | researchgate.net |

| Silver(I) | Bridging | Polynuclear Ag(I) Complex | researchgate.net |

| Zirconium | Monodentate | Zr(NMe)₄ Complex | nih.gov |

| First-Row Transition Metals | Dinucleating | Dinuclear "Diamond" Core Complexes | rsc.org |

Applications in Catalysis (e.g., Organometallic Catalysis)

The ability of naphthyridine scaffolds to form stable transition metal complexes has led to their application in catalysis. While much of the focus has been on the 1,8-naphthyridine (B1210474) isomer, the principles extend to the broader family of naphthyridines. nih.gov Complexes of rhodium, iridium, ruthenium, copper, and nickel with naphthyridine-based ligands have been utilized as efficient catalysts in a variety of organic transformations. nih.gov

The design of dinucleating ligands is of particular interest for developing novel catalysts. For example, a 1,8-naphthyridine-based ligand was engineered to hold two metal centers in proximity, with each metal having an open coordination site available for substrate binding and activation, a key feature for catalyst design. rsc.org The predictable coordination geometry and electronic properties of 1,5-naphthyridine make it a valuable platform for developing future organometallic catalysts.

Building Blocks for Complex Heterocyclic Architectures

2-Chloro-3-methyl-1,5-naphthyridine is a valuable heterocyclic building block, a term used for molecular fragments that serve as starting points for the synthesis of more complex molecules. sigmaaldrich.com The chloro group at the 2-position is a key reactive handle that allows for the construction of diverse and intricate heterocyclic systems.

This reactivity is prominently featured in palladium-catalyzed cross-coupling reactions. For instance, the amination of 2-chloro-1,5-naphthyridines provides a direct route to amino-substituted derivatives, which are themselves important intermediates for larger molecules. nih.gov The versatility of this chloro-substituent allows for various nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups. nih.gov

Furthermore, the 1,5-naphthyridine core can be elaborated into more complex structures. A related compound, 2-chloro-3-formyl-1,5-naphthyridine, serves as a precursor for synthesizing chalcones through Claisen-Schmidt condensation. iau.iriau.ir These chalcones can then be further modified to create even more complex heterocyclic frameworks. iau.ir The synthesis of fused 1,5-naphthyridine systems, which have applications in medicinal chemistry, often relies on the strategic functionalization of the basic naphthyridine ring. researchgate.netnih.gov Methodologies like the Skraup and Friedländer reactions are foundational for creating the initial 1,5-naphthyridine scaffold, which can then be functionalized for further synthetic transformations. researchgate.netresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine-2,6-dione (NTD) |

| 2-Chloro-3-formyl-1,5-naphthyridine |

| Ruthenium(II) |

| Gold(III) |

| Silver(I) |

| Zirconium |

| Rhodium |

| Iridium |

| Copper |

| Nickel |

| 3-Aminopyridine (B143674) |

| Thiophene |

| Benzene |

| NTDT-DCV |

Synthesis of Fused Naphthyridine Systems

The synthesis of fused naphthyridine systems is a significant area of research in heterocyclic chemistry, leading to complex scaffolds with diverse applications. nih.govresearchgate.net Common strategies for constructing such systems include the Friedländer and Skraup reactions, as well as various cycloaddition and cross-coupling reactions. nih.govresearchgate.net

However, a review of the available scientific literature does not yield specific examples of the use of this compound as a direct precursor for the synthesis of fused naphthyridine systems. While the chlorine atom at the 2-position suggests potential for nucleophilic aromatic substitution or cross-coupling reactions, which are common methods for ring annulation, detailed studies applying these methods to this compound have not been reported. General methodologies often employ other substituted 1,5-naphthyridines as starting materials. nih.gov

Construction of Polyheteroaromatic Systems

Polyheteroaromatic systems, which contain multiple interconnected heteroaromatic rings, are of great interest for their electronic and photophysical properties. The construction of such systems often relies on iterative cross-coupling reactions, where halo-substituted heterocycles serve as key building blocks.

There is a lack of specific research detailing the use of this compound in the construction of polyheteroaromatic systems. The chloro- and methyl-substituents on the 1,5-naphthyridine core present theoretical handles for further functionalization and extension into larger aromatic systems. For instance, the chloro group could potentially be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions) to link it to other heterocyclic units. Nevertheless, specific examples and detailed findings of such applications for this compound are not documented in the available literature.

Photophysical Properties and Sensing Applications

The photophysical properties of naphthyridine derivatives are an area of active investigation, with some compounds exhibiting interesting fluorescence and luminescence characteristics that make them suitable for various applications, including as sensors.

Fluorescence and Luminescence Studies

Detailed fluorescence and luminescence studies specifically on this compound are not present in the surveyed scientific literature. While some 1,6-naphthyridin-7(6H)-one derivatives have been shown to possess powerful fluorescence properties, this data is not directly transferable to the 1,5-naphthyridine isomer . mdpi.com The photophysical properties of a molecule are highly dependent on its specific structure and substitution pattern. Without experimental data, the fluorescence and luminescence behavior of this compound remains uncharacterized.

Chemo- and Biosensors

The development of chemo- and biosensors often utilizes molecules with specific recognition sites and signaling capabilities. Naphthyridine scaffolds have been incorporated into sensor designs due to their coordinating ability with metal ions and potential for fluorescence modulation upon binding to an analyte. For example, a complex acridine-based sensor incorporating a benzo[b] sigmaaldrich.comsigmaaldrich.comnaphthyridine moiety has been developed for the colorimetric detection of Cu²⁺ ions. researchgate.net

However, there are no specific reports on the application of this compound as a chemo- or biosensor. The development of a sensor from this compound would require significant modification to introduce a receptor unit and a signaling mechanism, and such work has not been published.

Host-Guest Chemistry and Supramolecular Applications

Host-guest chemistry involves the design of host molecules that can form complexes with guest molecules or ions. The nitrogen atoms in the naphthyridine ring system can act as hydrogen bond acceptors or metal coordination sites, making them potentially useful components in supramolecular assemblies.

A search of the chemical literature reveals no specific studies on the use of this compound in host-guest chemistry or for supramolecular applications. While the general 1,5-naphthyridine framework has been used as a ligand in metal complexes, the specific contributions and potential of the 2-chloro-3-methyl substituted derivative in forming well-defined host-guest complexes or larger supramolecular structures have not been explored or reported. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-3-methyl-1,5-naphthyridine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via halogenation of 1,5-naphthyridine derivatives using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For example, 2-chloro derivatives are formed under reflux conditions in POCl₃ (75% yield) . Temperature and catalyst selection (e.g., PCl₅) influence regioselectivity; prolonged heating may lead to mixed halogenation products (e.g., 2- and 4-chloro isomers) requiring chromatographic separation . Reaction monitoring via TLC or HPLC is critical to optimize purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, heat (>25°C), and direct sunlight . Use PPE (gloves, goggles) during handling, as halogenated naphthyridines may release toxic fumes (e.g., HCl) upon decomposition. Ventilated fume hoods are mandatory for synthesis and purification steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Distinct AB splitting patterns in ¹H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) confirm regiochemistry. Coupling constants (J ≈ 8–10 Hz) distinguish adjacent protons .

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 193.04) and fragmentation patterns (loss of Cl or CH₃ groups) .

- XRD : Single-crystal X-ray diffraction resolves substituent positioning in solid-state structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for aminolysis of this compound derivatives?

- Methodological Answer : Yields vary due to nucleophile strength and reaction conditions. For example, primary amines (e.g., methylamine) in methanol at 20°C yield 58% substitution, while bulky amines (e.g., piperidine) require higher temperatures (180°C) and longer reaction times (7 hours) for 30% yield . Kinetic vs. thermodynamic control should be analyzed via time-course studies. Competitive hydrolysis or side reactions (e.g., dehalogenation) may necessitate inert atmospheres or anhydrous solvents .

Q. What strategies optimize substitution reactions at the 2-chloro position while minimizing byproduct formation?

- Methodological Answer :

- Solvent Choice : Neat amines (e.g., aniline) enhance nucleophilicity and reduce hydrolysis .

- Catalysis : Transition-metal catalysts (e.g., CuI) accelerate cross-coupling (e.g., Ullmann-type reactions) for aryl- or alkyl-substituted products .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl, preventing acid-catalyzed degradation .

Q. How does the methyl group at the 3-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group induces steric hindrance, slowing nucleophilic attack at the 2-position but stabilizing intermediates via hyperconjugation. Comparative studies with non-methylated analogs show reduced reaction rates (e.g., Suzuki coupling) but improved regioselectivity . Electronic effects (e.g., +I effect) may also modulate ring electron density, altering catalyst-substrate interactions .

Q. What computational methods predict the photophysical properties of copper(I) complexes with this compound ligands?

- Methodological Answer : Density Functional Theory (DFT) calculations model ligand-to-metal charge transfer (LMCT) transitions. Key parameters include HOMO-LUMO gaps (≈3.2 eV) and spin-orbit coupling constants for phosphorescence . Experimental validation via UV-Vis (λmax ≈ 450 nm) and photoluminescence spectroscopy (quantum yield measurements) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings